Orexin A (16-33): A Technical Guide to its Structure, Function, and Experimental Analysis
Orexin A (16-33): A Technical Guide to its Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Orexin A (16-33) peptide, a truncated form of the neuropeptide Orexin A. This document details its structure, sequence, and functional activity, along with methodologies for its study.
Orexin A (16-33) Peptide: Structure and Sequence
Orexin A is a 33-amino acid neuropeptide that plays a crucial role in the regulation of sleep, wakefulness, and appetite.[1] The full-length peptide is characterized by an N-terminal pyroglutamyl residue, a C-terminal amidation, and two intramolecular disulfide bonds.[2] Orexin A (16-33) is a C-terminal fragment of Orexin A.
Sequence: The amino acid sequence of Orexin A (16-33) is Leu-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu, with a C-terminal amidation (-NH2).[3][4]
Structural Features: Unlike the full-length Orexin A, the truncated Orexin A (16-33) is a linear peptide and lacks the two disulfide bridges.[2] The C-terminal region of Orexin A is understood to be critical for its biological activity.
Quantitative Data
| Peptide | OX1 Receptor EC50 (nM) | OX2 Receptor EC50 (nM) | Selectivity (OX2/OX1) |
| Orexin A | 0.22 ± 0.06 | 1.07 ± 0.3 | 4.9 |
| OXA (15-33) | 64 | ~960 | ~15 |
| OXA (17-33) | 8.29 ± 1.1 | 187 | ~23 |
| OXA (19-33) | 1380 | >3000 | - |
Table adapted from data presented in studies on truncated orexin peptides.
One study utilizing an intramolecular Fluorescence Resonance Energy Transfer (FRET) sensor for the OX1 receptor reported the rank order of potency as Orexin A > Orexin B > Orexin A (16-33), indicating that Orexin A (16-33) is a weak agonist compared to the full-length peptide.
Signaling Pathways
Orexin A exerts its effects by binding to two G-protein coupled receptors (GPCRs), the Orexin 1 Receptor (OX1R) and the Orexin 2 Receptor (OX2R). OX1R binds Orexin A with high affinity, while OX2R binds both Orexin A and Orexin B. The primary signaling cascade for both receptors involves the activation of the Gq alpha subunit of the heterotrimeric G-protein.
Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various downstream cellular responses. Orexin receptors can also couple to other G-proteins, such as Gi/o, and activate other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Orexin A (16-33) and other orexin receptor ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for the orexin receptors.
Materials:
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Cell membranes prepared from cells expressing either human OX1R or OX2R.
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Radioligand, e.g., [125I]Orexin A.
-
Unlabeled Orexin A (for determining non-specific binding).
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Test compound (Orexin A (16-33)).
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Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
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Wash Buffer (ice-cold).
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96-well plates.
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Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
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Scintillation fluid.
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Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound (Orexin A (16-33)).
-
In a 96-well plate, add the assay buffer, cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled Orexin A.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization
This assay measures the ability of a ligand to activate the orexin receptors and induce an increase in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.
Materials:
-
Cells stably expressing either human OX1R or OX2R (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (Orexin A (16-33)).
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).
-
96-well black-walled, clear-bottom plates.
Procedure:
-
Seed the cells in the 96-well plates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period (e.g., 1 hour) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compound (Orexin A (16-33)) in the assay buffer.
-
Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the different concentrations of the test compound to the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response against the log of the test compound concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration of the test compound that produces 50% of the maximal response) using non-linear regression analysis.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Truncated Orexin Peptides: Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
